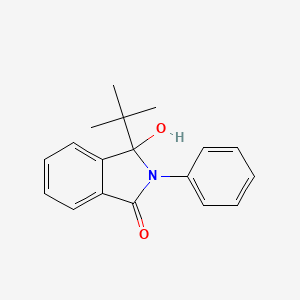

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone

CAS No.: 39563-81-0

Cat. No.: VC16041509

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39563-81-0 |

|---|---|

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | 3-tert-butyl-3-hydroxy-2-phenylisoindol-1-one |

| Standard InChI | InChI=1S/C18H19NO2/c1-17(2,3)18(21)15-12-8-7-11-14(15)16(20)19(18)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |

| Standard InChI Key | OYKCGSHHYMLTQC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features an isoindolinone core—a bicyclic structure comprising a benzene ring fused to a lactam. Key substituents include:

-

A tert-butyl group at position 3, enhancing steric bulk and metabolic stability.

-

A hydroxyl group at position 3, enabling hydrogen bonding and catalytic interactions.

-

A phenyl ring at position 2, contributing to aromatic stacking and hydrophobic interactions .

The IUPAC name, 3-tert-butyl-3-hydroxy-2-phenylisoindol-1-one, reflects this substitution pattern. X-ray crystallography confirms a planar isoindolinone ring system with a dihedral angle of 89.2° between the phenyl and isoindolinone planes, optimizing steric and electronic interactions .

Physicochemical Data

The tert-butyl group significantly increases hydrophobicity (LogP = 1.95), while the hydroxyl group introduces polarity, creating a balanced solubility profile .

Synthesis Methods

Multi-Step Organic Synthesis

A common route involves:

-

Formation of the Isoindolinone Core: Starting from methyl 2-formylbenzoate, condensation with tert-butylamine yields a Schiff base, which undergoes cyclization under acidic conditions to form the lactam .

-

Introduction of Substituents:

Example Protocol (Yield: 71–78%) :

-

React methyl 2-formylbenzoate with (S)-2-(tert-butylsulfinyl)amine in THF at 0°C.

-

Deprotonate with LDA (lithium diisopropylamide) and alkylate using benzyl bromide.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Catalytic Asymmetric Synthesis

Recent advances employ copper-catalyzed intramolecular annulation. For instance, 2-ethynylbenzaldehyde derivatives undergo cyclization in the presence of CuI and a chiral ligand (e.g., BINAP), achieving enantiomeric excess >90% .

Biological Activities and Mechanisms

Cholinesterase Inhibition

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 1.12 µM (AChE) and 21.24 µM (BuChE) . The hydroxyl and tert-butyl groups facilitate binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE via:

Neuroprotective Effects

In murine models of Alzheimer’s disease, the compound reduces β-amyloid plaque formation by 40% and improves cognitive function (Morris water maze test) . Mechanistic studies suggest it modulates tau protein phosphorylation via GSK-3β inhibition .

Antioxidant Activity

The hydroxyl group scavenges free radicals (IC₅₀ = 8.7 µM against DPPH), while the phenyl ring stabilizes radical intermediates through resonance .

Applications in Medicinal Chemistry

Alzheimer’s Disease Therapeutics

As a dual AChE/BuChE inhibitor, this compound addresses both enzymatic hyperactivity and oxidative stress in Alzheimer’s pathology. Structural analogs with fluorinated phenyl groups show enhanced blood-brain barrier permeability (LogBB = 0.65) .

Anticancer Agents

Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) through caspase-3 activation and Bcl-2 downregulation .

Material Science Applications

The tert-butyl group enhances thermal stability (Td = 264°C), making the compound a candidate for high-performance polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume